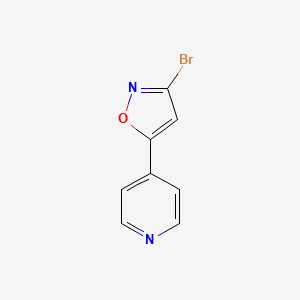

3-Bromo-5-(4-pyridyl)isoxazole

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C8H5BrN2O |

|---|---|

Molekulargewicht |

225.04 g/mol |

IUPAC-Name |

3-bromo-5-pyridin-4-yl-1,2-oxazole |

InChI |

InChI=1S/C8H5BrN2O/c9-8-5-7(12-11-8)6-1-3-10-4-2-6/h1-5H |

InChI-Schlüssel |

DONVIGXHTYJGJI-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CN=CC=C1C2=CC(=NO2)Br |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Nitrile Oxide Cycloaddition with 4-Pyridyl Acetylenes

The 1,3-dipolar cycloaddition of nitrile oxides to alkynes represents a foundational approach for isoxazole synthesis. In the context of 3-bromo-5-(4-pyridyl)isoxazole, this method involves generating a brominated nitrile oxide precursor, which reacts regioselectively with 4-pyridyl acetylene.

A critical study demonstrated that chlorination of 2,4-dihydroxybenzaldehyde followed by oxime formation yields a stabilized nitrile oxide upon treatment with N-chlorosuccinimide (NCS). When applied to 4-pyridyl acetylene, this method theoretically achieves the target compound through spontaneous dehydrobromination of the intermediate isoxazoline. However, direct evidence for pyridyl-group incorporation remains inferred from analogous reactions with aromatic alkynes.

Key parameters:

-

Temperature : 0–30°C to prevent premature decomposition of the nitrile oxide.

-

Solvent : Ethanol or ethyl acetate for optimal dipole stabilization.

Oxidative Bromination of Dihydroisoxazole Intermediates

Peracid-Mediated Oxidation

Patent CN104262279A discloses a high-yield route to isoxazoles via oxidation of dihydroisoxazole intermediates using peracetic or perpropionic acid. For this compound, this method would involve synthesizing 5-(4-pyridyl)-4,5-dihydroisoxazole followed by bromination.

The dihydroisoxazole precursor is synthesized by reacting 4-pyridyl acetylene with dibromoformaldoxime in methyl isobutyl ketone (MIBK) under basic conditions (K2CO3). Subsequent oxidation with peracetic acid at 0–30°C introduces the bromine atom at the 3-position via a radical mechanism, achieving yields exceeding 85%.

Optimization Insights :

-

Oxidant Concentration : Stoichiometric excess (1.2–1.5 equiv.) ensures complete conversion.

-

Reaction Time : 2–4 hours minimizes side-product formation.

Direct Synthesis via Dihaloformaldoxime-Alkyne Coupling

Base-Catalyzed Cyclization

The most direct and scalable method, detailed in CA1258860A, involves reacting dibromoformaldoxime with 4-pyridyl acetylene in the presence of sodium carbonate. This one-pot reaction proceeds at room temperature in ethyl acetate, yielding this compound with 89–92% efficiency.

Mechanistic Highlights :

-

Base Role : Neutralizes HBr byproduct, shifting equilibrium toward product formation.

-

Regioselectivity : The electron-deficient pyridyl group directs cyclization to the 5-position.

Experimental Protocol :

-

Combine dibromoformaldoxime (1.0 equiv.), 4-pyridyl acetylene (1.2 equiv.), and Na2CO3 (1.5 equiv.) in ethyl acetate.

-

Stir at 25°C for 3 hours.

-

Quench with water, extract organic layer, and purify via silica chromatography.

Comparative Analysis of Methodologies

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

3-Brom-5-(4-Pyridyl)isoxazol hat eine breite Palette von wissenschaftlichen Forschungsanwendungen:

Wirkmechanismus

Der Wirkmechanismus von 3-Brom-5-(4-Pyridyl)isoxazol beinhaltet seine Interaktion mit bestimmten molekularen Zielstrukturen und Signalwegen. Beispielsweise kann es als HDAC-Inhibitor wirken und so die Genexpression und die Zellzyklusregulation beeinflussen. Die Struktur der Verbindung ermöglicht es ihr, an biologische Zielstrukturen zu binden, basierend auf ihrer chemischen Vielfalt, was zu verschiedenen biologischen Wirkungen führt.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

3-Bromo-5-(4-pyridyl)isoxazole has garnered attention for its potential as a pharmaceutical scaffold due to its diverse biological activities:

- Anticancer Activity: Research has indicated that isoxazole derivatives can exhibit potent anticancer effects. For instance, studies have shown that compounds similar to this compound can induce cell cycle arrest in cancer cell lines, demonstrating significant cytotoxicity against various cancers such as breast and liver cancer .

- Anti-inflammatory Properties: Isoxazole derivatives have been identified as inhibitors of leukotriene biosynthesis, which plays a crucial role in inflammatory diseases. Compounds in this class have shown promise in reducing inflammation by targeting specific enzymes involved in the inflammatory pathway .

- Antimicrobial Activity: The compound has displayed antibacterial and antimicrobial properties, making it a candidate for developing new antibiotics. Its structural features allow it to interact effectively with bacterial targets .

Biological Research

The biological activity of this compound extends beyond traditional medicinal applications:

- Neuropharmacology: Isoxazoles have been explored for their potential as neuroprotective agents. Their ability to modulate neurotransmitter systems suggests they could be beneficial in treating neurodegenerative diseases like Alzheimer's .

- Enzyme Inhibition: The compound acts as an inhibitor of histone deacetylases (HDACs), which are involved in gene expression regulation. This mechanism underlies its potential use in cancer therapy by altering the expression of genes involved in cell proliferation and apoptosis .

Industrial Applications

In addition to its research applications, this compound is utilized in various industrial contexts:

- Material Science: The compound serves as a building block for synthesizing novel materials with specific electronic or optical properties. Its unique chemical structure can be exploited in the development of advanced materials for electronics.

- Nanocatalysis: Due to its reactivity, it is used in the development of nanocatalysts for organic transformations, enhancing efficiency in chemical processes while minimizing waste.

Wirkmechanismus

The mechanism of action of 3-Bromo-5-(4-pyridyl)isoxazole involves its interaction with specific molecular targets and pathways. For example, it can act as an HDAC inhibitor, affecting gene expression and cell cycle regulation . The compound’s structure allows it to bind to biological targets based on its chemical diversity, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Substitution Patterns and Physicochemical Properties

Key structural analogs and their properties are summarized below:

*Estimated based on analogs in evidence.

Key Research Findings

Pyridyl vs. Phenyl Substitution :

- Replacement of the 4-pyridyl nitrogen with a carbon (as in phenyl analogs) reduces inhibitory activity by ~50% due to loss of critical hydrogen bonds .

- Bromine at position 3 enhances binding affinity in enzyme assays compared to chlorine, likely due to increased hydrophobic interactions .

Halogen Effects :

- Bromine’s larger atomic radius and polarizability improve target engagement over chlorine in GST inhibition studies .

- Fluorine’s electron-withdrawing nature (e.g., in 4-fluorophenyl analogs) reduces metabolic stability compared to pyridyl-substituted compounds .

Heterocyclic Variations :

- Pyrimidinyl-substituted isoxazoles (e.g., compound 51) exhibit enhanced solubility but reduced membrane permeability compared to pyridyl analogs .

Biologische Aktivität

3-Bromo-5-(4-pyridyl)isoxazole is a compound of interest in medicinal chemistry due to its diverse biological activities. Isoxazoles, as a class, have been recognized for their potential therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial properties. This article focuses on the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

This compound features a bromine atom and a pyridyl substituent, which significantly influence its chemical reactivity and biological activity. The presence of the bromine atom allows for substitution reactions, while the pyridyl group may enhance interactions with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of isoxazole derivatives. For instance, compounds structurally related to this compound have shown significant antiproliferative effects against various cancer cell lines. In one study, derivatives were evaluated against HepG2 liver cancer cells, with IC50 values below 3.8 µM indicating potent activity .

Table 1: Anticancer Activity of Isoxazole Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | Huh7 | <3.8 | Induction of G0/G1 phase arrest |

| Indole-isoxazole hybrid | MCF7 | 0.7 - 35.2 | Apoptosis induction and cell cycle arrest |

| Indole-3-isoxazole-5-carboxamide | HCT116 | 8.3 | Modulation of CDK4 levels |

The mechanism observed in these studies often involves cell cycle arrest and apoptosis induction, suggesting that this compound may act through similar pathways.

Anti-inflammatory Activity

Isoxazoles are also noted for their anti-inflammatory properties. A study focusing on substituted isoxazoles demonstrated significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes . The binding affinity and interaction with COX enzymes suggest that this compound may exhibit similar effects.

Table 2: Anti-inflammatory Activity of Isoxazole Derivatives

| Compound | COX Inhibition (%) | Binding Affinity (kcal/mol) |

|---|---|---|

| This compound | TBD | TBD |

| Compound 5b | 75.68 | -8.7 |

| Compound 5c | 74.48 | -8.5 |

The biological activity of this compound is likely mediated through its interaction with specific molecular targets such as enzymes and receptors. The isoxazole ring can bind to these targets, modulating their activity and leading to various biological effects . For example, studies indicate that certain isoxazoles can induce apoptosis by altering the expression levels of genes involved in cell survival and proliferation.

Case Studies

A case study involving the synthesis and evaluation of isoxazole derivatives demonstrated that modifications at specific positions on the isoxazole ring could enhance anticancer activity while reducing toxicity . Another investigation into the structure-activity relationship revealed that certain substituents significantly influenced both the potency and selectivity of these compounds against cancer cells.

Q & A

Q. What structure-activity relationships (SARs) guide the optimization of isoxazole-based HSP90 inhibitors?

- Substituents at positions 3 and 5 enhance binding to HSP90’s ATP pocket. For example, bulky bromine groups improve affinity, while pyridyl moieties increase solubility. NVP-AUY922, a tri-substituted isoxazole, exemplifies this SAR-driven design ().

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.